![molecular formula C10H10FNOS B2520048 N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide CAS No. 2361657-26-1](/img/structure/B2520048.png)
N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide, also known as FMSP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound that has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell proliferation and survival. N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide may be able to induce the expression of genes that are involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide can inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections. N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also limitations to the use of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide in lab experiments. For example, the synthesis of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is a complex and time-consuming process, which may limit its availability for research purposes. In addition, the mechanism of action of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide. One area of interest is the development of new cancer therapies that incorporate N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide. Researchers are also interested in exploring the potential of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide as an antibacterial agent, as well as its anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide and to optimize its use in lab experiments.
Synthesis Methods
The synthesis of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide can be achieved through a multistep process that involves the reaction of 2-amino-4-fluoro-5-methylthiophene-3-carboxylic acid with acetic anhydride, followed by the reaction with propargylamine. The resulting product is then subjected to a coupling reaction with 4-bromo-2-fluoroaniline to yield N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide.
Scientific Research Applications
N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is in the field of cancer research. Studies have shown that N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(4-fluoro-2-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNOS/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h3-6H,1H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYVIBGSTWTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.